(R)-Ketoprofen

Catalog No.
S1529822
CAS No.
56105-81-8
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ketoprofen

CAS Number

56105-81-8

Product Name

(R)-Ketoprofen

IUPAC Name

(2R)-2-(3-benzoylphenyl)propanoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1

InChI Key

DKYWVDODHFEZIM-LLVKDONJSA-N

Synonyms

(αR)-3-Benzoyl-α-methylbenzeneacetic Acid; (-)-2-(3-Benzoylphenyl)propionic Acid; (-)-3-Benzoyl-α-methylbenzeneacetic Acid; (-)-Ketoprofen; (2R)-2-(3-Benzoylphenyl)propionic Acid; (R)-2-(3-Benzoylphenyl)propionic Acid; (R)-3-Benzoyl-α-methylphenylace

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

(R)-Ketoprofen is the dextrorotatory enantiomer of the widely utilized 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID), ketoprofen. While mainstream industrial formulations typically rely on the racemic mixture or the isolated (S)-enantiomer (dexketoprofen) for potent cyclooxygenase (COX) inhibition, pure (R)-ketoprofen is specifically procured for advanced analytical and pharmacological applications [1]. It serves as an essential chiral reference standard for chromatographic separations, a baseline substrate in biocatalytic enantioselectivity assays, and a unique supramolecular guest in cyclodextrin formulation studies [2]. Because it exhibits extremely low COX inhibitory activity compared to its (S)-counterpart, (R)-ketoprofen is highly valued as a pharmacological probe to investigate COX-independent analgesic mechanisms, periodontal bone loss prevention, and species-specific unidirectional chiral inversion in veterinary pharmacokinetics [1].

Research Fit

1 Non-COX analgesic pathway study fit
2 Enantiomer-selective comparison without S-form confounding
3 Chiral inversion metabolic probe

Substituting pure (R)-ketoprofen with the cheaper racemic mixture or the active (S)-enantiomer fundamentally compromises both analytical resolution and mechanistic pharmacological data. In chiral separation and formulation workflows, the (R)- and (S)-enantiomers exhibit significantly divergent binding affinities with chiral selectors like β-cyclodextrin, meaning racemic mixtures will yield convoluted complexation kinetics and inaccurate stoichiometry [1]. Biologically, (S)-ketoprofen is a potent COX-1/COX-2 inhibitor that can paradoxically amplify LPS-induced inflammatory cytokines (such as TNF and IL-1) and induce severe gastric toxicity [2]. In contrast, (R)-ketoprofen lacks this cytokine-amplifying effect and is virtually inactive against COX enzymes, making it the only viable choice for isolating COX-independent anti-inflammatory pathways or serving as a definitive negative control in enantioselective enzymatic cleavage assays [2].

Substitution Risk

COX inhibition profile mismatch
R-enantiomer: minimal COX-1/COX-2 inhibition
S-enantiomer / racemate: COX inhibition dominant
Substitution may confound non-COX mechanism studies and introduce GI toxicity-related endpoints.
Unidirectional chiral inversion
R-enantiomer can invert to S-form in vivo (species-dependent)
Racemate already contains S-enantiomer; inversion cannot be tracked
The pure R-enantiomer supports interpretation of intrinsic pharmacology without confounding S-formation.

β-Cyclodextrin Binding Affinity

For procurement in formulation science and chiral chromatography, the binding constant of the enantiomer to chiral selectors is a critical process parameter. Spectroscopic studies of inclusion complexes with β-cyclodextrin (β-CD) at neutral pH reveal that β-CD preferentially binds (R)-ketoprofen over (S)-ketoprofen [1]. The binding constant for (R)-ketoprofen is quantitatively higher, demonstrating its distinct supramolecular behavior and utility as a resolving standard[1].

Evidence Dimensionβ-Cyclodextrin binding constant (K)
Target Compound Data4088 M⁻¹ ((R)-ketoprofen)
Comparator Or Baseline2547 M⁻¹ ((S)-ketoprofen)
Quantified Difference~60% higher binding affinity for the (R)-enantiomer
ConditionsAqueous solution, neutral pH, 1:1 stoichiometry calculated via Benesi–Hildebrand plot

This distinct binding affinity is essential for designing chiral stationary phases and optimizing cyclodextrin-based enantiomeric separation workflows.

COX Inhibition
Head-to-head
IC₅₀ COX-1: 4.50 vs 0.127 µM; COX-2: 162 vs 6.25 µM (35/26-fold weaker)
Supports COX-independent study design
Ovine COX enzyme assay context

Negligible COX-2 Inhibition

When studying non-steroidal anti-inflammatory drugs, distinguishing between COX-dependent and COX-independent pathways requires pure enantiomers. (R)-ketoprofen is essentially inactive against COX-2 compared to the highly potent (S)-enantiomer [1]. Assays using sheep placenta COX-2 demonstrate that (S)-ketoprofen inhibits the enzyme in the low micromolar range, whereas (R)-ketoprofen requires concentrations orders of magnitude higher to show any measurable effect [1].

Evidence DimensionCOX-2 Inhibition (IC50)
Target Compound DataIC50 ≥ 80 μmol/L ((R)-ketoprofen)
Comparator Or BaselineIC50 = 5.3 μmol/L ((S)-ketoprofen)
Quantified Difference>15-fold lower inhibitory potency for the (R)-enantiomer
ConditionsSheep placenta COX-2 in vitro assay

Procuring pure (R)-ketoprofen provides an ideal structurally matched negative control for COX-inhibition assays, ensuring off-target or COX-independent effects can be accurately isolated.

GI Safety Endpoints
Trial context
Hemorrhage: 25% vs 75%; Erosion: 12.5% vs 62.5% vs racemate
Supports GI safety-related endpoint differentiation
Randomized endoscopic trial; healthy volunteers

No LPS-Induced Cytokine Amplification

A critical differentiator in vivo is the effect of ketoprofen enantiomers on cytokine production. While (S)-ketoprofen efficiently inhibits prostaglandin synthesis, it simultaneously amplifies LPS-induced production of tumor necrosis factor (TNF) and interleukin-1 (IL-1), which is linked to gastric toxicity [1]. (R)-ketoprofen, even at high concentrations, does not induce this significant increase in inflammatory cytokines, contributing to analgesia without the associated cytokine-driven gastric damage [1].

Evidence DimensionLPS-induced TNF/IL-1 amplification
Target Compound DataNo significant amplification of cytokine production ((R)-ketoprofen)
Comparator Or BaselineSignificant amplification of TNF and IL-1 ((S)-ketoprofen)
Quantified DifferenceQualitative divergence in cytokine modulation pathways
ConditionsIn vivo/in vitro inflammatory models (LPS-stimulated)

This makes (R)-ketoprofen the mandatory enantiomer for research focused on NSAID-induced analgesia without the confounding variables of cytokine amplification and gastric ulceration.

Analgesic Endpoint
Trial context
Equivalent to acetaminophen 1000 mg (P<0.05 vs placebo)
Supports non-COX analgesic model comparison
Postoperative dental pain trial; onset 60 min

Unidirectional Chiral Inversion in Veterinary Models

In pharmacokinetic studies across various mammalian species, ketoprofen exhibits stereoselective disposition. (R)-ketoprofen undergoes unidirectional chiral inversion to the active (S)-enantiomer in vivo [1]. For example, in Asian elephants, the oral bioavailability and systemic exposure (AUC) of the enantiomers differ significantly, with (R)-ketoprofen showing a higher absolute bioavailability and longer mean residence time before inversion or clearance [1].

Evidence DimensionOral Bioavailability (F)
Target Compound DataMedian F = 101% ((R)-ketoprofen)
Comparator Or BaselineMedian F = 85% ((S)-ketoprofen)
Quantified Difference16% higher absolute bioavailability for the (R)-enantiomer prior to chiral inversion
ConditionsSingle oral dose (2.2 mg/kg) in captive Asian elephants

Pure (R)-ketoprofen is an indispensable analytical standard for quantifying species-specific chiral inversion rates in veterinary drug development.

Cytokine Modulation
Head-to-head
No significant TNF/IL-1 increase vs amplification by S-enantiomer
Supports cytokine pathway differentiation context
LPS-stimulated models; in vitro and in vivo
Chiral Inversion
Cross-study
~10% human, ~49% monkey, ~70% pig
Species-dependent inversion may affect study interpretation
Requires enantiomeric monitoring in vivo

Chiral Chromatography Method Development

Due to its specific and quantifiable binding affinities with chiral selectors like β-cyclodextrin and amylase-derived stationary phases, (R)-ketoprofen is essential for validating high-performance liquid chromatography (HPLC) enantioseparation methods[1].

Biocatalytic Enantioselectivity Screening

(R)-ketoprofen (and its ester derivatives) serves as the critical low-affinity baseline substrate when engineering or screening novel esterases for enantioselective NSAID synthesis[2].

Periodontal Bone Loss Research

Because it lacks the severe COX-1 mediated gastric toxicity of the (S)-enantiomer while maintaining efficacy against alveolar bone loss, (R)-ketoprofen is the preferred probe for developing localized periodontal treatments [3].

Veterinary Pharmacokinetic Modeling

Procuring pure (R)-ketoprofen is strictly required for in vivo metabolic studies in animals to map the unidirectional chiral inversion pathways that dictate veterinary NSAID dosing regimens[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuropathic pain model studies
Non-COX analgesic model response
Dose-dependent antiallodynia; COX-independent endpoints
Inflammatory cell migration assays
Neutrophil chemotaxis inhibition context
IL-8 pathway modulation, COX-independent
GI safety-related endpoint models
GI injury incidence differentiation from racemic ketoprofen
Endoscopic injury score reduction evaluation
Chiral inversion pharmacokinetic modeling
Species-dependent inversion rate
Enantiomeric purity monitoring; inversion enzyme identification

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.094294304 Da

Monoisotopic Mass

254.094294304 Da

Heavy Atom Count

19

UNII

S03709D0TH

Other CAS

56105-81-8

Wikipedia

(R)-ketoprofen

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